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molecular formula C22H19N3 B068144 2-Amino-1-trityl-imidazole CAS No. 185563-93-3

2-Amino-1-trityl-imidazole

Cat. No. B068144
M. Wt: 325.4 g/mol
InChI Key: HKYAKZXAOGNRHX-UHFFFAOYSA-N
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Patent
US07998462B2

Procedure details

To 3 (44.64 g, 117 mmol) was added reagent grade ethanol (1200 mL), glacial acetic acid (20.65 mL) and hydrazine (26 mL). The reaction mixture was stirred at 50° C. for 5 hrs. Solvent was removed and to the crude product was added methylene chloride (1,500 ml) and 1 N sodium hydroxide (67 ml) with stirring at room temperature for 15 minutes. The two resulting layers were separated and the organic layer was washed with brine (2×300 mL), dried over anhydrous sodium sulfate, filtered and solvent removed in vacuo to obtain 1-trityl-2-aminoimidazole, 4 (37.2 g, 97%). M.p. 196-199° C.
Name
3
Quantity
44.64 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
20.65 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[CH:24]=[CH:23][N:22]=[C:21]1[N:25]=CN(C)C)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.NN>C(O)(=O)C>[C:1]([N:20]1[CH:24]=[CH:23][N:22]=[C:21]1[NH2:25])([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3
Quantity
44.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=NC=C1)N=CN(C)C
Name
Quantity
1200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
26 mL
Type
reactant
Smiles
NN
Name
Quantity
20.65 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed and to the crude product
ADDITION
Type
ADDITION
Details
was added methylene chloride (1,500 ml) and 1 N sodium hydroxide (67 ml)
STIRRING
Type
STIRRING
Details
with stirring at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The two resulting layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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